

Technical Guide: Spectroscopic and Synthetic Overview of a Brominated Difluoroanisole Derivative

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Compound of Interest

Compound Name: 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene

Cat. No.: B1341758

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for spectroscopic and synthetic data for **1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene** did not yield any specific results in the public domain. This guide therefore presents available data for a closely related isomer, 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene, to provide a relevant technical overview. All data and protocols herein pertain to this isomer unless otherwise specified.

Introduction

Halogenated and methoxy-substituted aromatic compounds are crucial building blocks in medicinal chemistry and materials science. The specific substitution pattern of fluorine, bromine, and methoxy groups can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a summary of the available synthetic information for 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene, a compound with potential applications as a versatile intermediate in the synthesis of more complex molecules.

Synthesis of 2-(Bromomethyl)-1,3-difluoro-5-methoxybenzene

A documented synthesis for 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene involves the bromination of the corresponding benzyl alcohol. This reaction is a common and effective method for the preparation of benzyl bromides, which are themselves reactive intermediates for further functionalization.

The following protocol is adapted from the synthesis of 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene.

Reaction: (2,6-difluoro-4-methoxyphenyl)methanol to 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene.

Reagents and Materials:

- (2,6-difluoro-4-methoxyphenyl)methanol
- Phosphorus(V) oxybromide (POBr_3)
- Tetrahydrofuran (THF)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Ethyl acetate (EtOAc)
- Water
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel (230-400 mesh)
- Hexane

Procedure:

- A solution of (2,6-difluoro-4-methoxyphenyl)methanol (1 equivalent) in tetrahydrofuran (THF) is prepared in a reaction vessel and cooled.

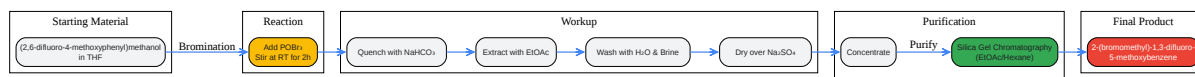
- Phosphorus(V) oxybromide (POBr_3) (2 equivalents) is added portion-wise to the stirring solution.
- The reaction mixture is then stirred at room temperature for 2 hours.
- Upon completion, the reaction is quenched by the careful addition of a saturated sodium bicarbonate (NaHCO_3) solution under cooling.
- The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (EtOAc).
- The combined organic layers are washed sequentially with water and brine.
- The organic layer is dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated under reduced pressure to yield the crude product.
- The crude material is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 10% EtOAc/hexane) as the eluent to afford the pure 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene.

Spectroscopic Data

At the time of this report, specific, experimentally-derived spectroscopic data tables (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) for 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene are not readily available in public databases. Researchers synthesizing this compound would need to perform their own spectral analysis for full characterization.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene from its corresponding benzyl alcohol.



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Synthesis of 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene.

Conclusion

While direct spectroscopic and synthetic data for **1-(bromomethyl)-3,5-difluoro-2-methoxybenzene** remains elusive, the provided information for the closely related isomer, 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene, offers a valuable reference for researchers in the field. The outlined synthetic protocol details a standard and effective method for the preparation of this class of compounds. It is anticipated that the spectroscopic characterization of 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene would be consistent with its structure, and the data, once acquired, would be a valuable addition to the chemical literature. Professionals in drug development can utilize such methodologies to create novel intermediates for the synthesis of bioactive molecules.

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